molecular formula C5H4N2OS B2520859 3-Methoxy-1,2-thiazole-5-carbonitrile CAS No. 1909317-29-8

3-Methoxy-1,2-thiazole-5-carbonitrile

Cat. No.: B2520859
CAS No.: 1909317-29-8
M. Wt: 140.16
InChI Key: DTIKLZLBJRXSCH-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2OS. It is characterized by a thiazole ring substituted with a methoxy group at the 3-position and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-2-aminothiophene with cyanogen bromide in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,2-thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-Methoxy-1,2-thiazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazole-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and cyano groups play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3-Methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
  • 2-Methoxy-1,3-thiazole-5-carbonitrile

Comparison: Compared to its analogs, 3-Methoxy-1,2-thiazole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the cyano group at the 5-position provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-1,2-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKLZLBJRXSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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